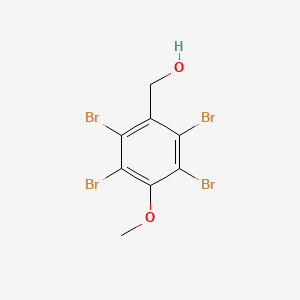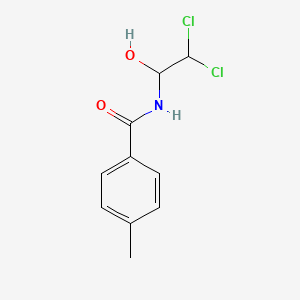
(2,3,5,6-Tetrabromo-4-methoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3,5,6-Tetrabromo-4-methoxyphenyl)methanol is a brominated organic compound with the molecular formula C8H6Br4O2 and a molecular weight of 453.752 g/mol . This compound is characterized by the presence of four bromine atoms and a methoxy group attached to a phenyl ring, along with a hydroxymethyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,5,6-Tetrabromo-4-methoxyphenyl)methanol typically involves the bromination of 4-methoxyphenol followed by the introduction of a hydroxymethyl group. One common method involves the use of bromine in the presence of a catalyst to achieve the tetrabromination of 4-methoxyphenol. The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2,3,5,6-Tetrabromo-4-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be selectively reduced to form less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Major Products
Oxidation: Formation of 2,3,5,6-tetrabromo-4-methoxybenzaldehyde or 2,3,5,6-tetrabromo-4-methoxybenzoic acid.
Reduction: Formation of less brominated phenylmethanol derivatives.
Substitution: Formation of 2,3,5,6-tetrabromo-4-methoxyphenyl derivatives with different functional groups.
Applications De Recherche Scientifique
(2,3,5,6-Tetrabromo-4-methoxyphenyl)methanol is used in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of other brominated compounds and as a reagent in organic synthesis.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic applications, including its role as an antimicrobial or anticancer agent.
Industry: Utilized in the development of flame retardants and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (2,3,5,6-Tetrabromo-4-methoxyphenyl)methanol involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms and methoxy group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds or through non-covalent interactions, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,5,6-Tetrabromo-4-methylphenol
- 2,3,5,6-Tetrabromo-4-nitrophenol
- 2,3,5,6-Tetrabromo-4-chlorophenol
Uniqueness
(2,3,5,6-Tetrabromo-4-methoxyphenyl)methanol is unique due to the presence of the methoxy group, which imparts distinct chemical properties compared to other similar compounds. The methoxy group enhances its solubility and reactivity, making it a valuable compound in various research applications .
Propriétés
Formule moléculaire |
C8H6Br4O2 |
|---|---|
Poids moléculaire |
453.75 g/mol |
Nom IUPAC |
(2,3,5,6-tetrabromo-4-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H6Br4O2/c1-14-8-6(11)4(9)3(2-13)5(10)7(8)12/h13H,2H2,1H3 |
Clé InChI |
JHRWMOANPYVLCT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C(=C1Br)Br)CO)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{(E)-[({[4-(4-Ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11966259.png)
![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966263.png)
![4-({(E)-[4-(Dimethylamino)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11966277.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11966287.png)

![Allyl (2E)-5-[4-(acetyloxy)phenyl]-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11966296.png)


![4-{[(E)-(3-methoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966312.png)


![(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966318.png)
![2-methoxyethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966326.png)

